4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid
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Overview
Description
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid is a heterocyclic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid typically involves the construction of the oxadiazole and pyrazine rings followed by their fusion with a benzoic acid moiety. Common synthetic routes include:
Condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole: This method involves the reaction of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole under specific conditions to form the desired compound.
Ring closure of 1,2-dioximes to 1,2,5-oxadiazoles: This approach involves the cyclization of 1,2-dioximes to form the oxadiazole ring, which is then fused with the pyrazine ring.
Introduction of auxiliary nucleofuge groups: Halogen atoms are introduced into specific positions of the oxadiazole-pyrazine scaffold, followed by nucleophilic substitution reactions to achieve the final product.
Chemical Reactions Analysis
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when halogen atoms are present as leaving groups.
Scientific Research Applications
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of high-energy materials and organic electronics due to its electron-deficient nature.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with nucleic acids .
Comparison with Similar Compounds
4-[1,2,5]Oxadiazolo[3,4-B]pyrazin-5-ylbenzoic acid can be compared with other similar compounds such as:
1,2,5-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
Pyrazine derivatives: Compounds with a pyrazine ring that may or may not include the oxadiazole moiety.
Benzoic acid derivatives: These compounds have a benzoic acid moiety but differ in their additional ring systems
Properties
Molecular Formula |
C11H6N4O3 |
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Molecular Weight |
242.19 g/mol |
IUPAC Name |
4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)benzoic acid |
InChI |
InChI=1S/C11H6N4O3/c16-11(17)7-3-1-6(2-4-7)8-5-12-9-10(13-8)15-18-14-9/h1-5H,(H,16,17) |
InChI Key |
WLVHRLQBKRTFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)C(=O)O |
Origin of Product |
United States |
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